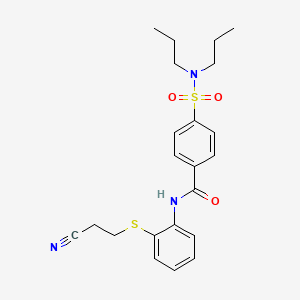

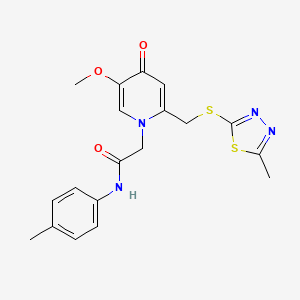

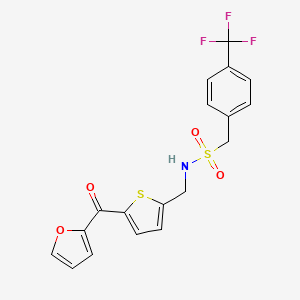

![molecular formula C17H23F3N2O B2885604 N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 200059-01-4](/img/structure/B2885604.png)

N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the linear formula C17H23F3N2O . It has a molecular weight of 328.381 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas . This method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This methodology has been used to synthesize a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea” is defined by its linear formula, C17H23F3N2O . The CAS Number for this compound is 200059-01-4 .Scientific Research Applications

1. Medicinal Chemistry Applications

- Soluble Epoxide Hydrolase Inhibitors : N,N'-disubstituted ureas with a conformationally restricted cyclohexane structure have been found effective as soluble epoxide hydrolase (sEH) inhibitors. These compounds exhibit low nanomolar to picomolar activities against recombinant human sEH and demonstrate improved metabolic stability compared to previous sEH inhibitors (Hwang et al., 2007).

2. Environmental Science

- Analysis of Triclocarban : Triclocarban, a urea derivative, is a widely used antimicrobial additive in personal care products. A study introduced a liquid chromatography electrospray ionization mass spectrometry method for determining triclocarban concentrations in aquatic environments, highlighting its presence as an underreported contaminant (Halden & Paull, 2004).

3. Synthetic Chemistry

- Synthesis of Polymerizable Carbodiimides : N-(p- or m-Vinylphenyl)-N′-isopropyl- and cyclohexylcarbodiimides have been synthesized and used to create vinyl polymers bearing carbodiimide units. These polymers act as a dehydrative coupling agent in reactions like peptide linkages formation (Kamogawa et al., 1979).

- Mechanosynthesis of Sulfonyl-(thio)ureas : Mechanochemistry has been applied for the first time to conduct the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, in good to excellent yields. This represents a significant advancement in the field of green chemistry (Tan et al., 2014).

Mechanism of Action

The mechanism of action of (thio)urea derivatives, including “N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea”, involves their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Safety and Hazards

properties

IUPAC Name |

1-cyclohexyl-1-propan-2-yl-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O/c1-12(2)22(15-9-4-3-5-10-15)16(23)21-14-8-6-7-13(11-14)17(18,19)20/h6-8,11-12,15H,3-5,9-10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXLPUGONPOGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

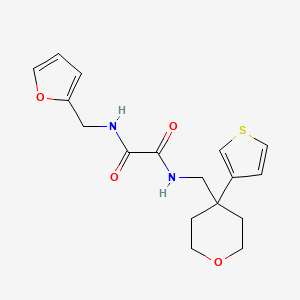

![N-[2-[4-(1-Acetylazepan-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2885535.png)

![1,6-Dimethyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2885537.png)

![3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2885544.png)